Home > Products > Screening Compounds P29439 > 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine - 1428375-22-7

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Catalog Number: EVT-2857165
CAS Number: 1428375-22-7
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

  • Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative exhibiting anti-atopic dermatitis activity through the potent suppression of the sphingosylphosphorylcholine receptor. [, ] The metabolism of KRO-105714 in human liver microsomes, primarily mediated by CYP3A4, leads to the formation of four metabolites. These include monohydroxylated metabolites (M1, M2), an O-demethylated metabolite (M3), and an unusual C-demethylated metabolite (M4). [, ]

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This compound displays high selectivity for the 5-HT1A receptor, exhibiting a binding constant of 1.2 nM. []

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

  • Compound Description: Compound 10 exhibits selectivity for the 5-HT1A receptor with a binding constant of 21.3 nM. []
  • Compound Description: This compound serves as a potent 5-HT1A receptor ligand. Researchers synthesized bridgehead iodinated analogues of WAY-100635 for potential use as SPECT ligands targeting the 5-HT1A receptor. []

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (4)

  • Compound Description: Compound 4 is a potent and selective 5-HT1A agonist. []

1-[4-(4-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-phenyl)-piperazin-1-yl]-propenone (XHL-31)

  • Compound Description: XHL-31 represents a novel tyrosine kinase inhibitor with promising in vitro activity against EGFR mutations (T790M and C797S). Preclinical pharmacokinetic studies in rats, using a sensitive UHPLC-MS/MS method, revealed significant gender differences in oral absorption. Notably, female rats exhibited extremely low absolute bioavailability (<10%). []

Series of N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones

  • Compound Description: This series of compounds was investigated for their activity at 5-HT1A and 5-HT2A receptors. The research explored the impact of varying the alkyl chain length and substitutions on the pyridone ring. Results showed that unsubstituted or monosubstituted pyridones with tetramethylene spacers displayed high affinity for the 5-HT1A receptor and selectivity over the 5-HT2A receptor. These compounds behaved as 5-HT1A antagonists. [, ]

3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives

  • Compound Description: This group of benzo[b]thiophene derivatives was designed and synthesized as potential dual-acting antidepressants targeting both the 5-HT1A receptor and the serotonin transporter. Notably, compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) exhibited promising dual activity with nanomolar affinities for both targets. []

Properties

CAS Number

1428375-22-7

Product Name

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

IUPAC Name

4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine

Molecular Formula

C16H20N4O3S

Molecular Weight

348.42

InChI

InChI=1S/C16H20N4O3S/c1-13-11-17-12-18-16(13)19-7-9-20(10-8-19)24(21,22)15-6-4-3-5-14(15)23-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

FERBNRVLRUGQPC-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.